molecular formula C24H18ClN3O B4161749 [6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE

[6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE

Cat. No.: B4161749
M. Wt: 399.9 g/mol
InChI Key: WJUWPSGPLNSQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Quinoline Ring Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Coupling of the Two Moieties: The isoquinoline and quinoline moieties are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

[6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline
  • 6-chloro-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(4-pyridinyl)quinoline
  • 6-chloro-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(3-pyridinyl)isoquinoline

Uniqueness

The uniqueness of [6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE lies in its specific structural configuration, which imparts distinct biological and chemical properties. Its combination of the quinoline and isoquinoline moieties, along with the chloro and pyridinyl substituents, makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

(6-chloro-2-pyridin-3-ylquinolin-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c25-19-7-8-22-20(12-19)21(13-23(27-22)17-6-3-10-26-14-17)24(29)28-11-9-16-4-1-2-5-18(16)15-28/h1-8,10,12-14H,9,11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUWPSGPLNSQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
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[6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
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[6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
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[6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
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[6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
Reactant of Route 6
[6-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE

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